2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide
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Overview
Description
2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide is an organic compound with a complex structure that includes an ethoxymethylidene group, a methylsulfanyl phenyl group, and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide typically involves the reaction of ethoxymethylidene malononitrile with a suitable amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethoxymethylidene)malononitrile
- 2-(Ethoxymethylidene)propane-1,3-dinitrile
- 3-(Methylsulfanyl)phenyl derivatives
Uniqueness
2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61643-75-2 |
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Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
2-(ethoxymethylidene)-N-(3-methylsulfanylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H17NO3S/c1-4-18-9-13(10(2)16)14(17)15-11-6-5-7-12(8-11)19-3/h5-9H,4H2,1-3H3,(H,15,17) |
InChI Key |
RSIVVGZIFRVZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
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